Sodium glyoxylate

Catalog No.
S655561
CAS No.
2706-75-4
M.F
C2HNaO3
M. Wt
96.02 g/mol
Availability
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Sodium glyoxylate

CAS Number

2706-75-4

Product Name

Sodium glyoxylate

IUPAC Name

sodium;oxaldehydate

Molecular Formula

C2HNaO3

Molecular Weight

96.02 g/mol

InChI

InChI=1S/C2H2O3.Na/c3-1-2(4)5;/h1H,(H,4,5);/q;+1/p-1

InChI Key

SOEVVANXSDKPIY-UHFFFAOYSA-M

SMILES

C(=O)C(=O)[O-].[Na+]

Synonyms

glyoxalic acid, glyoxylate, glyoxylic acid, glyoxylic acid, 14C2-labeled, glyoxylic acid, 2-(14)C-labeled, glyoxylic acid, calcium salt, glyoxylic acid, sodium salt, glyoxylic acid, sodium salt, 14C-labeled, glyoxylic acid, sodium salt, 2-(14)C-labeled

Canonical SMILES

C(=O)C(=O)[O-].[Na+]

The exact mass of the compound Sodium glyoxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium glyoxylate is the sodium salt of glyoxylic acid, a C2 organic compound containing both an aldehyde and a carboxylic acid group. Unlike its parent acid, which is typically supplied as an unstable 50% aqueous solution, sodium glyoxylate is a solid, offering significant advantages in handling, stability, and stoichiometric precision for chemical synthesis and formulation. It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, flavors, and cosmetic ingredients, where process control and the absence of excess water are critical.

Direct substitution with the most common alternative, aqueous glyoxylic acid solution (50%), often fails in practice due to critical differences in physical form, stability, and process compatibility. The aqueous solution's inherent instability, presence of synthesis byproducts like oxalic acid, and complex equilibria between the aldehyde, its hydrate, and dimer forms introduce significant variability. For processes sensitive to pH, water content, or precise molar ratios, using the acidic, water-based solution requires additional neutralization and purification steps, effectively generating the glyoxylate salt in-situ under less controlled conditions. Procuring the solid sodium salt directly bypasses these issues, providing a more reliable and reproducible reagent, especially in water-sensitive reactions or tightly controlled formulations like electroplating baths.

Superior Process Control in Pharmaceutical Precursor Synthesis

In the synthesis of 4-hydroxyphenylacetic acid, a precursor for the drug atenolol, the key step is the reaction of a phenol with glyoxylic acid under alkaline conditions. Using aqueous glyoxylic acid requires in-situ neutralization with a base like sodium hydroxide to create the reactive glyoxylate species. Procuring solid sodium glyoxylate provides the reactant directly, eliminating a process step, avoiding the introduction of excess water, and allowing for more precise stoichiometric control, which is critical for achieving high yields reported to be at least 70% for the intermediate step.

Evidence DimensionProcess Suitability
Target Compound DataDirect use as a solid salt; avoids adding water and a separate neutralization step.
Comparator Or BaselineGlyoxylic acid (50% aq. solution): Requires in-situ neutralization with NaOH and introduces a large volume of water into the reaction.
Quantified DifferenceEliminates one process step (in-situ neutralization) and the addition of water as a reaction solvent.
ConditionsSynthesis of 4-hydroxymandelic acid via electrophilic aromatic substitution with phenol in an alkaline medium.

For industrial synthesis, using sodium glyoxylate simplifies the process, improves batch-to-batch consistency, and is more compatible with water-sensitive downstream steps.

Enhanced pH Stability for High-Performance Electroplating Bath Formulation

Acid nickel electroplating baths require tight pH control, typically operating in a range of pH 3.0 to 5.0. Glyoxylic acid is a strong organic acid with a pKa of approximately 3.3. Adding it directly to a plating bath would drastically lower the pH below the optimal operating window, necessitating significant buffering. In contrast, sodium glyoxylate provides the active glyoxylate ion without the associated proton load, making it a superior choice for formulating pH-stable plating solutions and avoiding the use of excess buffering agents.

Evidence DimensionpH Impact in Formulation
Target Compound DataNear-neutral pH impact upon dissolution.
Comparator Or BaselineGlyoxylic Acid: pKa ≈ 3.3; significantly depresses formulation pH.
Quantified DifferenceAvoids a pH drop of several units compared to the free acid, maintaining the formulation within the optimal process window (pH 3-5).
ConditionsFormulation of an acid electroplating bath.

Using sodium glyoxylate simplifies bath formulation, reduces the need for other additives, and improves the stability and reproducibility of the electroplating process.

Improved Handling and Stability for Reproducible Laboratory Use

The standard commercial form of glyoxylic acid is a 50% aqueous solution, which is known to be unstable during storage and can contain process impurities. In contrast, sodium glyoxylate is a solid material. This provides a clear procurement advantage in terms of long-term stability, elimination of water content variability, and the ability to be weighed accurately and safely without handling a corrosive liquid. This is particularly important for developing reproducible lab-scale procedures and ensuring consistent reagent quality.

Evidence DimensionPhysical Form and Stability
Target Compound DataSolid, crystalline material.
Comparator Or BaselineGlyoxylic Acid: Typically a 50% w/w aqueous solution, known to be unstable.
Quantified DifferenceSolid vs. unstable liquid, providing superior shelf-life and handling precision.
ConditionsStandard laboratory storage and handling.

Procuring the solid sodium salt ensures higher reagent consistency, improves safety, and leads to more reproducible experimental outcomes compared to its unstable liquid acid counterpart.

Precursor for Water-Sensitive or pH-Controlled Organic Syntheses

Ideal for multi-step syntheses where the introduction of water from an aqueous reagent is detrimental to subsequent steps or where precise pH control without additional reagents is necessary, such as in the production of pharmaceutical intermediates like 4-hydroxyphenylacetic acid.

Formulation of pH-Stable Electroplating and Surface Treatment Baths

The preferred choice for formulating industrial plating baths, particularly for copper or nickel systems, where the glyoxylate ion is required as a performance additive but the free acid would disrupt the narrow, critical pH operating window of the bath.

High-Reproducibility Reagent for Analytical and R&D Applications

For use in research and development settings where batch-to-batch consistency and precise, reproducible stoichiometric measurements are paramount. The stable, solid form of sodium glyoxylate eliminates the variability and handling difficulties associated with unstable aqueous glyoxylic acid solutions.

UNII

7X83124SCQ

Related CAS

298-12-4 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

2706-75-4

Wikipedia

Sodium glyoxylate

General Manufacturing Information

Acetic acid, 2-oxo-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 02-18-2024

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